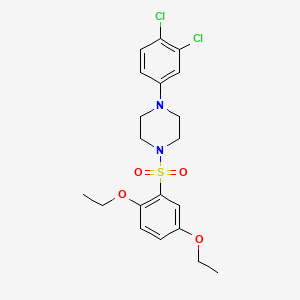![molecular formula C6H8F2IN3 B2733111 [1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine CAS No. 2226182-87-0](/img/structure/B2733111.png)
[1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a derivative of pyrazole, which is a five-membered heterocyclic compound that contains two nitrogen atoms in the ring. The synthesis method of [1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine involves the reaction between 5-iodopyrazole-3-carbaldehyde and 2,2-difluoroethylamine.
Mechanism of Action
The exact mechanism of action of [1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. By inhibiting the activity of COX-2, [1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine can reduce inflammation and pain.
Biochemical and Physiological Effects
[1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, [1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using [1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine in lab experiments is its broad range of biological activities. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, which makes it a versatile tool for studying various diseases and biological processes. However, one of the limitations of using [1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine in lab experiments is its potential toxicity. The compound can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of [1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine. One direction is to further investigate its potential as a therapeutic agent for various diseases. For example, more studies can be done to determine the efficacy of the compound in animal models of cancer and bacterial infections. Another direction is to explore the mechanism of action of the compound in more detail. By understanding how the compound works at the molecular level, researchers can develop more effective drugs that target specific biological pathways. Finally, more studies can be done to optimize the synthesis method of [1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine, which can improve its yield and purity.
Synthesis Methods
The synthesis of [1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine involves the reaction between 5-iodopyrazole-3-carbaldehyde and 2,2-difluoroethylamine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The reaction proceeds through a condensation reaction, where the aldehyde group of 5-iodopyrazole-3-carbaldehyde reacts with the amine group of 2,2-difluoroethylamine to form the imine intermediate. The imine intermediate is then reduced to [1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine using a reducing agent such as sodium borohydride.
Scientific Research Applications
[1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been tested in various in vitro and in vivo models, and has shown promising results in the treatment of various diseases.
properties
IUPAC Name |
[1-(2,2-difluoroethyl)-5-iodopyrazol-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2IN3/c7-5(8)3-12-6(9)1-4(2-10)11-12/h1,5H,2-3,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYNRAYCWNEZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1CN)CC(F)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,2-difluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic Acid](/img/structure/B2733029.png)

![Ethyl 2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetate](/img/structure/B2733032.png)
![2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2733033.png)
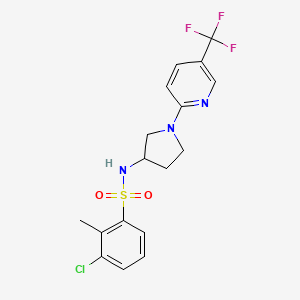
![1-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2733037.png)
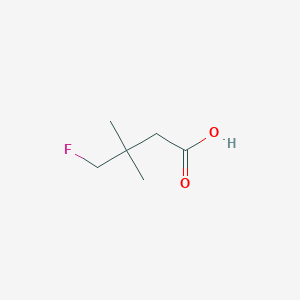
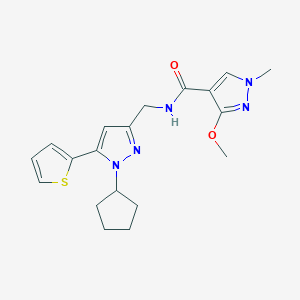
![2-Chloro-N-[4-(cyclopropylmethylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2733041.png)
![4-[2-(benzenesulfonamido)-1,2-dihydroacenaphthylen-1-yl]-N-phenylpiperazine-1-carbothioamide](/img/structure/B2733043.png)
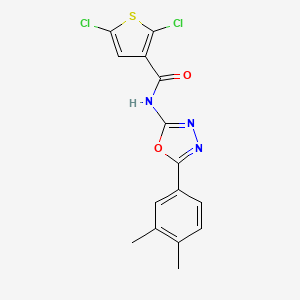
![1-(3-(diethylamino)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2733049.png)
![6-Chloro-2-(4-chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine](/img/structure/B2733050.png)
